molecular formula C23H17NO3 B6032426 2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione

2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione

Cat. No.: B6032426
M. Wt: 355.4 g/mol
InChI Key: CCTGKXSMGYBFBF-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylbenzoyl)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.

Preparation Methods

The synthesis of 2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione typically involves the condensation of a phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives. This reaction involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Chemical Reactions Analysis

2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles. Common reagents and conditions used in these reactions include imidazole derivatives, tetraynes, and oxidizing agents.

Scientific Research Applications

2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, its inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar compounds to 2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione include other isoindole-1,3-dione derivatives such as:

Properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-14-10-11-17(12-15(14)2)21(25)16-6-5-7-18(13-16)24-22(26)19-8-3-4-9-20(19)23(24)27/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTGKXSMGYBFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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